molecular formula C4H4FN3O B187725 6-Fluorocytosine CAS No. 2193-47-7

6-Fluorocytosine

Cat. No. B187725
CAS RN: 2193-47-7
M. Wt: 129.09 g/mol
InChI Key: KFYFUDYZSBIDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorocytosine, also known as Flucytosine, is a synthetic antimycotic compound . It belongs to the class of organic compounds known as halopyrimidines, which are aromatic compounds containing a halogen atom linked to a pyrimidine ring .


Synthesis Analysis

Flucytosine is a synthetic antimycotic compound which, after being taken up by susceptible fungal cells, is converted to 5-fluorouracil and subsequent intermediate metabolites that are responsible for inhibition of fungal DNA, RNA, and protein synthesis . It was originally synthesized in 1957 as an anticancer metabolite .


Molecular Structure Analysis

A novel Cd (II) compound of flucytosine was synthesized and crystallized by slow evaporation at room temperature. The structure shows that the compound constitutes of an independent protonated (H-5FC) + cation and two protonated flucytosine molecules that coordinate to the Cd (II) ion via an oxygen atom to form a trinuclear [ (H-5FC) 2 Cd 3 Cl 10] 2− anionic moieties .


Chemical Reactions Analysis

Flucytosine acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil .

Safety And Hazards

The severe side effects of 5-FC include hepatotoxicity and bone-marrow depression. In most patients, these side effects are concentration dependent, predictable, possibly avoidable with close monitoring to maintain 5-FC concentrations at <100 mg/L, and reversible with drug discontinuation or reduction of dose .

Future Directions

Recent advances in drug design and compound screening have increased the pace of the development of antifungal drugs. Although several novel potential molecules are reported, those discoveries have yet to be translated from bench to bedside . Flucytosine has exhibited secondary resistance which has prompted combining fluconazole or AmpB for administering the same to patients .

properties

IUPAC Name

4-amino-6-fluoro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYFUDYZSBIDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326441
Record name 6-Fluorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorocytosine

CAS RN

2193-47-7
Record name NSC528183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluorocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorocytosine
Reactant of Route 2
Reactant of Route 2
6-Fluorocytosine
Reactant of Route 3
Reactant of Route 3
6-Fluorocytosine
Reactant of Route 4
6-Fluorocytosine
Reactant of Route 5
Reactant of Route 5
6-Fluorocytosine
Reactant of Route 6
6-Fluorocytosine

Citations

For This Compound
27
Citations
I Wempen, JJ Fox - Journal of Medicinal Chemistry, 1963 - ACS Publications
… as starting material for an analogous series of reactions leading to 6-fluorocytosine was … Another approach to the synthesis of 6-fluorocytosine (see Chart III) appeared to be …
Number of citations: 33 pubs.acs.org
I Wempen, JJ Fox - Journal of the American Chemical Society, 1964 - ACS Publications
… It is shown by ultraviolet absorption spectral comparisons in aqueous solutions that the neutral species of 6-chloro- and 6-fluorocytosine are best represented by the 4-amino-2-oxo …
Number of citations: 112 pubs.acs.org
I Wempen, JJ Fox - Journal of Medicinal Chemistry, 1964 - ACS Publications
… The synthesis of 6-fluorocytosine, 6-fluoroisocytosine, and various derivatives havebeen reported recently. 2 36-Fluorocytosine was found to have only limited activity against certain …
Number of citations: 25 pubs.acs.org
MZ Zgierski, S Patchkovskii, T Fujiwara… - The Journal of Physical …, 2005 - ACS Publications
… of 5-fluorocytosine (5FC) and 6-fluorocytosine (6FC), recorded … fluorocytosine (solid) and 6-fluorocytosine (dished) in aqueous … The very weak emission of 6-fluorocytosine with intensity …
Number of citations: 198 pubs.acs.org
MZ Zgierski, S Patchkovskii, EC Lim - The Journal of chemical physics, 2005 - pubs.aip.org
… Thus the S 1 ( π 1 π * ) lifetime of 6-fluorocytosine should be somewhat shorter than that of cytosine. Unfortunately, no S 1 lifetime has been reported for 6-fluorocytosine. …
Number of citations: 129 pubs.aip.org
N Topf, S Worgall, NR Hackett, RG Crystal - Gene therapy, 1998 - nature.com
… Lysates (30 g protein) were incubated with 10 l of 3H 6-fluorocytosine (0.5 Ci/mmol; Sigma) at 37C for 24 h. Enzyme activity was assessed using thin layer chromatography.Cytosine …
Number of citations: 105 www.nature.com
RH Iwamoto, EM Acton, L Goodman - Journal of Medicinal …, 1963 - ACS Publications
… Syntheses of 6-fluorocytosine and 6-fluoroisocytosinefrom 2,4,6-trifluoropyrimidine and the … 6-fluorocytosine, 6-fluoroisocytosine, and, conceivably though less likely, byanalogy with the …
Number of citations: 70 pubs.acs.org
JPS Nobrega, JA Livramento… - Arq. Neuro …, 1979 - arquivosdeneuropsiquiatria.org
Results obtained in the treatment of cryptococcosis of the central nervous system with amphotericin-B, 5-fluorocytosine and miconazole are evaluated. The evaluation is based upon 18 …
NN Gerber - Journal of Medicinal Chemistry, 1964 - ACS Publications
(6) GB Brown,. P. Gordon, DI Magruth, andA. Hampton,“The Chemistry and Biology of Purines,” G. E, W. Wolstenholme and CM O’Conner, Ed., Little, Brown and Company, Boston, Mass…
Number of citations: 15 pubs.acs.org
XJ Hou, MT Nguyen - Chemical physics, 2005 - Elsevier
A detailed theoretical study of the molecular geometries, singlet–triplet energy gaps, and hyperfine coupling constants of uracil, cytosine, and their 5-X and 6-X halogeno-substituted …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.